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Compound of Interest

Compound Name:
Methyl 2-methylpiperidine-3-

carboxylate

Cat. No.: B575681 Get Quote

CAS Number: 476187-32-3 IUPAC Name: methyl (2S,3S)-2-methylpiperidine-3-carboxylate

This technical guide provides a comprehensive overview of Methyl (2S,3S)-2-methylpiperidine-

3-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and

drug development. This document is intended for researchers, scientists, and professionals in

the field, offering detailed information on its chemical properties, synthesis, biological activity,

and relevant experimental protocols.

Chemical and Physical Properties
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral molecule with two stereocenters,

leading to its specific three-dimensional structure that is crucial for its biological activity.[1] The

piperidine ring typically adopts a chair conformation to minimize steric strain.[1] While specific

experimentally determined physical properties are not widely published, a summary of its key

identifiers and computed properties is provided below.
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Property Value Source

CAS Number 476187-32-3 [1]

IUPAC Name
methyl (2S,3S)-2-

methylpiperidine-3-carboxylate
[1]

Molecular Formula C₈H₁₅NO₂ [1][2]

Molecular Weight 157.21 g/mol [1][2]

Canonical SMILES CC1C(CCCN1)C(=O)OC [1]

Isomeric SMILES
C[C@H]1--INVALID-LINK--

C(=O)OC
[1]

InChI Key
ZORUKIWYFWDAKK-

BQBZGAKWSA-N
[1]

Storage Conditions Store at 0-8°C [2]

Spectroscopic Data
Detailed experimental spectroscopic data for Methyl (2S,3S)-2-methylpiperidine-3-carboxylate

is not readily available in public literature. However, for the related compound, racemic methyl

3-methylpiperidine-2-carboxylate, the following characteristic data has been reported and can

serve as a reference. It is important to note that the specific chemical shifts and coupling

constants for the (2S,3S) stereoisomer may differ.

For cis-4f (racemic methyl 3-methylpiperidine-2-carboxylate):[3]

¹H NMR (400 MHz, CDCl₃) δ: 3.72 (s, 0.45H, OMe), 3.71 (s, 2.55H, OMe), 3.52 (d, J = 3.5

Hz, 0.85H, NCHCO₂), 3.16-3.08 (m, 1H, NCH), 2.96 (d, J = 10.0 Hz, 0.15H, NCHCO₂), 2.65-

2.57 (m, 1H, NCH), 2.24-2.13 (m, 1H, CHMe), 1.68-1.57 (m, 3H, CH), 1.39-1.32 (m, 1H, CH),

0.93 (d, J = 7.0 Hz, 2.55H, CHMe), 0.87 (d, J = 7.0 Hz, 0.45H, CHMe).

¹³C NMR (100.6 MHz, CDCl₃) δ: 173.6 (C=O), 62.2 (NCHCO₂), 51.8 (OMe), 46.1 (NCH₂),

30.9 (CH₂), 30.6 (CHMe), 21.2 (CH₂), 13.6 (CHMe).

HRMS (M+H)⁺: Calculated for C₈H₁₅NO₂: 158.1176, Found: 158.1177.
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For trans-4f (racemic methyl 3-methylpiperidine-2-carboxylate):[3]

¹³C NMR (100.6 MHz, CDCl₃) δ: 66.5 (NCHCO₂), 45.9 (CH₂), 34.9 (CH), 33.1 (CH₂), 26.7

(CH₂), 19.0 (CHMe).

Synthesis
The stereoselective synthesis of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a

significant challenge due to the presence of two adjacent stereocenters.[1] General strategies

for the synthesis of substituted piperidines often involve the hydrogenation of corresponding

pyridine precursors.[4] The diastereoselectivity of such reactions can be influenced by the

choice of catalyst and reaction conditions.[4]

A common approach to synthesize the piperidine core involves the reduction of a disubstituted

pyridine.[5] Subsequent separation of diastereomers and enantiomers may be required to

isolate the desired (2S,3S) isomer. Another strategy involves the epimerization of the ester

group of a cis-piperidine to its trans-diastereoisomer under basic conditions.[4] More advanced

stereoselective methods may employ chiral auxiliaries or catalysts to control the

stereochemical outcome of the reaction.[6]

Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of disubstituted

piperidines, which can be adapted for the synthesis of Methyl (2S,3S)-2-methylpiperidine-3-

carboxylate.
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A general synthetic workflow for obtaining stereoisomers of methyl 2-methylpiperidine-3-
carboxylate.

Biological Activity and Mechanism of Action
Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a potent inhibitor of the enzyme

indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway,

which is the primary metabolic route for the essential amino acid tryptophan.[1] By inhibiting

IDO1, this compound can modulate the levels of tryptophan and its metabolites, which have

implications in various physiological and pathological processes, including immune response

and neurotransmission.[1]

The Kynurenine Pathway and IDO1 Inhibition
The kynurenine pathway is initiated by the conversion of L-tryptophan to N-formylkynurenine, a

reaction catalyzed by IDO1 or tryptophan 2,3-dioxygenase (TDO). This is the rate-limiting step

of the pathway. N-formylkynurenine is then rapidly converted to kynurenine. Subsequent

enzymatic steps lead to the production of several biologically active metabolites, including

kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, and ultimately to the de novo

synthesis of NAD⁺.

The upregulation of IDO1 is associated with various diseases, including cancer and

neurodegenerative disorders, as it can lead to an immunosuppressive microenvironment and

the production of neurotoxic metabolites. Therefore, inhibitors of IDO1, such as Methyl

(2S,3S)-2-methylpiperidine-3-carboxylate, are of significant interest as potential therapeutic

agents.

The following diagram illustrates the kynurenine pathway and the point of inhibition by Methyl

(2S,3S)-2-methylpiperidine-3-carboxylate.
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Inhibition of IDO1 in the Kynurenine Pathway.

Experimental Protocols
IDO1 Inhibition Assay (Cell-Free, Absorbance-Based)
This protocol describes a common method for determining the in vitro inhibitory activity of a

compound against purified IDO1 enzyme.

Materials:

Purified recombinant human IDO1 protein

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate (or other test inhibitors)

L-tryptophan

Potassium phosphate buffer (50 mM, pH 6.5)
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Ascorbic acid

Methylene blue

Catalase

Trichloroacetic acid (TCA)

96-well microplate

Microplate reader capable of measuring absorbance at 480 nm

Procedure:

Prepare Assay Buffer: Prepare a solution containing 50 mM potassium phosphate buffer (pH

6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

Add Inhibitor: To the wells of a 96-well plate, add the test compound at various

concentrations. Include a vehicle control (e.g., DMSO).

Add Enzyme: Add a solution of purified recombinant IDO1 protein to each well.

Initiate Reaction: Add L-tryptophan solution to each well to start the enzymatic reaction.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Terminate Reaction: Stop the reaction by adding a solution of 30% (w/v) TCA to each well.

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine

product to kynurenine.

Develop Color: Add 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each

well.

Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC₅₀ value.
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Workflow for IDO1 Inhibition Assay
The following diagram outlines the general workflow for the cell-free IDO1 inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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